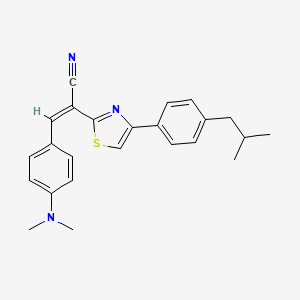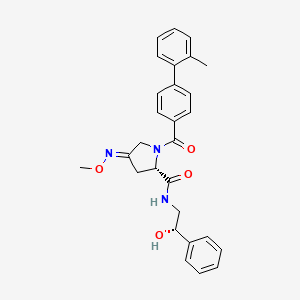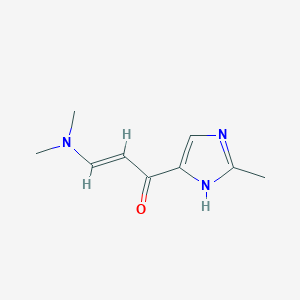![molecular formula C16H14ClN3O B2670951 (E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one CAS No. 1798399-51-5](/img/structure/B2670951.png)
(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, revealing insights into the molecular geometry and interactions within the crystal lattice. For instance, research on related pyrimidine derivatives highlights the importance of hydrogen bonding and other non-covalent interactions in determining the crystal packing and stability of these compounds (Kang et al., 2015).
Antimicrobial and Anticancer Potential
Research into pyrimidine derivatives, including structures similar to the compound , has shown promising antimicrobial and anticancer activities. Novel compounds have been synthesized and evaluated, showing higher anticancer activity compared to reference drugs in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the potential therapeutic applications of such compounds in treating cancer and infections.
Synthesis and Molecular Docking Studies
The synthesis of novel heterocyclic compounds incorporating the pyrimidine core has been a focus of research, aiming to enhance biological potency against various targets. Molecular docking studies complement these efforts by predicting the interaction of these compounds with biological macromolecules, guiding the design of more effective therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antioxidant Properties
Pyrimidine derivatives have also been explored for their antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is assessed through various in vitro assays, showing that certain modifications in the pyrimidine ring can significantly enhance activity (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Antihypertensive Activity
Studies on pyrido[2,3-d]pyrimidin-7-amine derivatives reveal their potential as antihypertensive agents. The gradual and sustained reduction of blood pressure to normotensive levels in hypertensive rat models suggests the therapeutic utility of these compounds in managing hypertension (Bennett et al., 1981).
Corrosion Inhibition
Interestingly, pyrimidine derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for iron in acidic environments. Electrochemical and computational studies support their use in protecting metals from corrosion, which has implications for industrial applications (Abdelazim, Khaled, & Abdelshafy, 2021).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-4-2-1-3-12(14)5-6-16(21)20-8-7-15-13(10-20)9-18-11-19-15/h1-6,9,11H,7-8,10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVTRQXHBLNNM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)


![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)


![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)
